2-{[(Tert-butoxy)carbonyl]amino}-3-hydroxy-3-(pyridin-3-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(Tert-butoxy)carbonyl]amino}-3-hydroxy-3-(pyridin-3-yl)propanoic acid is a compound known for its unique structure and properties. It is often used in organic synthesis and has applications in various fields such as chemistry, biology, and medicine. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used to protect amines during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(Tert-butoxy)carbonyl]amino}-3-hydroxy-3-(pyridin-3-yl)propanoic acid typically involves the protection of the amino group with a tert-butoxycarbonyl group. One common method involves the reaction of the corresponding amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction conditions often include ambient temperature or mild heating to facilitate the protection process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The use of efficient and cost-effective reagents and conditions is crucial for large-scale production. For instance, the use of sodium borohydride in methanol at low temperatures has been reported to yield high amounts of the desired product .
Chemical Reactions Analysis
Types of Reactions
2-{[(Tert-butoxy)carbonyl]amino}-3-hydroxy-3-(pyridin-3-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different isomers, such as erythro and threo isomers.
Substitution: The Boc protecting group can be removed under acidic conditions, such as with trifluoroacetic acid in dichloromethane.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride in methanol is commonly used for reduction reactions.
Substitution: Trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol can be used to remove the Boc group.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of erythro and threo isomers.
Substitution: Formation of the free amine after Boc group removal.
Scientific Research Applications
2-{[(Tert-butoxy)carbonyl]amino}-3-hydroxy-3-(pyridin-3-yl)propanoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-{[(Tert-butoxy)carbonyl]amino}-3-hydroxy-3-(pyridin-3-yl)propanoic acid involves its interaction with various molecular targets. The Boc group protects the amino group during reactions, preventing unwanted side reactions. Upon removal of the Boc group, the free amine can interact with other molecules, facilitating the formation of desired products .
Comparison with Similar Compounds
Similar Compounds
- 2-{[(Tert-butoxy)carbonyl]amino}pyridin-4-yl)acetic acid
- tert-Butyl N-(2-hydroxyethyl)carbamate
- (S)-2-((tert-Butoxycarbonyl)amino)-5-((2,2,10,10-tetramethyl-4,8-dioxo-3,9-dioxa-5,7-diazaundecan-6-ylidene)amino)pentanoic acid
Uniqueness
2-{[(Tert-butoxy)carbonyl]amino}-3-hydroxy-3-(pyridin-3-yl)propanoic acid is unique due to its specific structure, which includes a hydroxyl group and a pyridine ring. This combination of functional groups provides distinct reactivity and properties compared to other similar compounds.
Properties
IUPAC Name |
3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pyridin-3-ylpropanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O5/c1-13(2,3)20-12(19)15-9(11(17)18)10(16)8-5-4-6-14-7-8/h4-7,9-10,16H,1-3H3,(H,15,19)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNSCHUZTRIEPGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C(C1=CN=CC=C1)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.